molecular formula C9H9N3O2 B8011245 Methyl 4-amino-1H-indazole-5-carboxylate

Methyl 4-amino-1H-indazole-5-carboxylate

Cat. No.: B8011245
M. Wt: 191.19 g/mol
InChI Key: BRIQXPYUAAYLER-UHFFFAOYSA-N
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Description

Methyl 4-amino-1H-indazole-5-carboxylate (CAS 1784576-35-7) is a heterocyclic compound with the molecular formula C₉H₉N₃O₂ and a molar mass of 191.19 g/mol . It features an indazole core—a bicyclic structure with fused benzene and pyrazole rings—substituted with an amino group at the 4-position and a methyl ester at the 5-position. Key properties include a predicted density of 1.413 g/cm³, boiling point of 408.8±25.0°C, and pKa of 14.41±0.40 . This compound is typically stored at room temperature and is of interest in pharmaceutical and materials research due to its functionalized aromatic system, which enables diverse reactivity and binding interactions.

Properties

IUPAC Name

methyl 4-amino-1H-indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)5-2-3-7-6(8(5)10)4-11-12-7/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIQXPYUAAYLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-nitrophenylhydrazine. This intermediate is then subjected to cyclization in the presence of a suitable catalyst to yield the indazole core. The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1H-indazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydrogen atoms on the indazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 4-amino-1H-indazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes structural analogs of Methyl 4-amino-1H-indazole-5-carboxylate, highlighting key differences in substituents, functional groups, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Core Structure Substituents Functional Groups Melting Point (°C) Boiling Point (°C) pKa
This compound 1784576-35-7 C₉H₉N₃O₂ 191.19 Indazole 4-amino, 5-carboxylate Ester, Amino - 408.8±25.0 14.41±0.40
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate 61982-18-1 C₇H₁₁N₃O₂ 169.18 Imidazole 4-amino, 1-methyl, 5-carboxylate Ester, Amino - - -
Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate 1195555-40-8 C₆H₉N₃O₂ 155.15 Imidazole 4-amino, 1-methyl, 5-carboxylate Ester, Amino 126–127 354.8±22.0 4.92±0.61
4-Methyl-1H-indazol-5-amine 101257-89-0 C₈H₉N₃ 147.18 Indazole 4-methyl, 5-amino Amino - - -
Methyl 4-amino-1H-indazole-6-carboxylate - C₉H₉N₃O₂ 191.19 Indazole 4-amino, 6-carboxylate Ester, Amino - - -

Key Observations:

  • Core Structure: Indazole analogs (e.g., this compound) exhibit greater aromaticity and rigidity compared to imidazole derivatives (e.g., Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate), influencing electronic properties and binding affinities .
  • Substituent Position: Methyl 4-amino-1H-indazole-6-carboxylate is a positional isomer of the target compound, with the ester group at the 6-position instead of the 5-position. This minor shift can alter solubility and intermolecular interactions .
  • Amino vs. Methyl Groups: 4-Methyl-1H-indazol-5-amine lacks the carboxylate group, resulting in lower polarity and reduced hydrogen-bonding capacity compared to the target compound .

Limitations and Contradictions

  • Predicted properties (e.g., boiling points, pKa) for some compounds lack experimental validation, introducing uncertainty in comparative analyses .
  • Similarity scores (0.82–0.91) from structural databases suggest significant functional divergence despite minor substituent changes, complicating direct bioactivity comparisons.

Biological Activity

Methyl 4-amino-1H-indazole-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features an indazole ring system, which is known for its ability to interact with various biological targets. The presence of the amino and carboxylate functional groups enhances its solubility and potential for biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Specifically, it has been shown to:

  • Inhibit Enzymes : The compound may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties. For example, it can interfere with pathways critical for tumor growth by targeting specific enzymes or receptors associated with cancer progression.
  • Induce Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines by modulating the expression of key proteins involved in the apoptotic pathway, such as Bcl-2 and Bax .

Antitumor Activity

This compound has demonstrated significant antitumor activity across various cancer cell lines. In a study evaluating its effects on K562 cells (a human leukemia cell line), the compound exhibited an IC50 value of 5.15 µM, indicating effective inhibition of cell proliferation . The compound's selectivity was also noted, with a higher IC50 value (33.2 µM) against normal HEK-293 cells, suggesting a favorable therapeutic index.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Selectivity Index
K562 (Leukemia)5.156.43
HEK-293 (Normal)33.2-

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was found to possess activity against various strains of fungi, including Candida albicans and Candida glabrata. The minimum inhibitory concentration (MIC) values for these strains were reported as follows:

Table 2: Antimicrobial Activity of this compound

PathogenMIC (mM)
Candida albicans3.807
Candida glabrata15.227

These findings suggest that this compound could serve as a lead compound for developing new antifungal agents .

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

  • Anticancer Research : A recent study demonstrated that the compound could significantly reduce cell viability in K562 cells through apoptosis induction via the p53/MDM2 pathway . This suggests that it may be a promising candidate for further development as an anticancer agent.
  • Antifungal Applications : In another investigation focusing on indazole derivatives, this compound showed promising results against fungal infections, particularly in resistant strains . This highlights its potential role in addressing current challenges in antifungal therapy.

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